Product packaging for Barium iodide hexahydrate(Cat. No.:CAS No. 13477-15-1)

Barium iodide hexahydrate

Cat. No.: B577068
CAS No.: 13477-15-1
M. Wt: 499.226
InChI Key: BIQXNKOIUIZOFC-UHFFFAOYSA-L
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Description

Barium iodide hexahydrate ( 13477-15-1) is a hydrated inorganic salt with the molecular formula BaH12I2O6 and a molar mass of 499.23 g/mol . This compound serves as a key precursor in materials science and chemistry research, particularly valued for its role in the synthesis of other iodide compounds and barium-based materials . A prominent and innovative application documented in recent scientific literature is its use as an effective nucleation particle (NP) in calcium chloride hexahydrate (CCH), a leading phase change material (PCM) for thermal energy storage (TES) systems . When added to CCH at low weight percentages (e.g., 0.5 wt %), this compound has been shown to dramatically reduce undercooling—a nucleation-limited phenomenon where a liquid cools below its freezing point without solidifying—thereby ensuring more reliable and efficient energy storage and release cycles . Its mechanism of action in this context is attributed to complex cation exchange and secondary precipitation reactions with the host PCM, which generate an assemblage of solid precipitates that actively promote the crystallization of CCH from its liquid state . Like other soluble barium salts, this compound is toxic due to the barium ion (Ba²⁺) and must be handled with appropriate safety precautions . This compound is provided as a high-purity solid for laboratory and industrial research applications. This product is intended strictly For Research Use Only and is not certified for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaH12I2O6 B577068 Barium iodide hexahydrate CAS No. 13477-15-1

Properties

CAS No.

13477-15-1

Molecular Formula

BaH12I2O6

Molecular Weight

499.226

IUPAC Name

barium(2+);diiodide;hexahydrate

InChI

InChI=1S/Ba.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2

InChI Key

BIQXNKOIUIZOFC-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[I-].[I-].[Ba+2]

Synonyms

BARIUM IODIDE HEXAHYDRATE

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Barium Iodide Hexahydrate

Traditional Aqueous Phase Synthesis Routes

The most common methods for preparing barium iodide rely on reactions conducted in an aqueous medium. These routes are favored for their simplicity and use of readily available precursors.

Reactant Precursor Selection and Stoichiometric Considerations

The synthesis of barium iodide in an aqueous solution can be achieved through several well-established reaction types, primarily neutralization and double displacement.

One of the most effective laboratory methods is the neutralization reaction between a barium-containing base or carbonate and hydroiodic acid (HI). vedantu.comflexiprep.com For example, reacting barium carbonate (BaCO₃) with hydroiodic acid yields barium iodide, water, and carbon dioxide gas. vedantu.comshef.ac.ukchemicalbook.com Similarly, barium hydroxide (B78521) (Ba(OH)₂) can be neutralized with hydroiodic acid. flexiprep.com These reactions proceed according to straightforward stoichiometry, requiring two moles of hydroiodic acid for every mole of the barium precursor.

Double displacement reactions offer another viable aqueous route. The reaction between an aqueous solution of potassium iodide (KI) and barium nitrate (B79036) (Ba(NO₃)₂) produces aqueous barium iodide and potassium nitrate. vedantu.comgeeksforgeeks.orgpw.live

A more complex, two-step industrial process involves the initial synthesis of ferrous iodide (FeI₂) from elemental iodine and iron powder. google.comguidechem.com This is followed by a neutralization reaction where the ferrous iodide solution is treated with barium hydroxide. google.comguidechem.com The stoichiometry in the second step is critical, typically maintaining a 1:1 molar ratio between ferrous iodide and barium hydroxide to ensure complete conversion and precipitation of iron(II) hydroxide (Fe(OH)₂), leaving barium iodide in the solution. google.comguidechem.com An excess of iron powder is often used in the first step to suppress the presence of free iodine. guidechem.com

Interactive Table 1: Common Aqueous Synthesis Routes for Barium Iodide

Synthesis RouteReactant 1Reactant 2Chemical EquationStoichiometric Ratio (Reactant 1:Reactant 2)
NeutralizationBarium Carbonate (BaCO₃)Hydroiodic Acid (HI)BaCO₃ + 2HI → BaI₂ + H₂O + CO₂ flexiprep.com1:2
NeutralizationBarium Hydroxide (Ba(OH)₂)Hydroiodic Acid (HI)Ba(OH)₂ + 2HI → BaI₂ + 2H₂O 1:2
Double DisplacementBarium Nitrate (Ba(NO₃)₂)Potassium Iodide (KI)Ba(NO₃)₂ + 2KI → BaI₂ + 2KNO₃ smolecule.com1:2
Two-Step (Step 2)Ferrous Iodide (FeI₂)Barium Hydroxide (Ba(OH)₂)FeI₂ + Ba(OH)₂ → BaI₂ + Fe(OH)₂ guidechem.com1:1

Crystallization Control and Morphology Manipulation

Once the aqueous solution of barium iodide is prepared, the hydrated salt must be crystallized. The control of this crystallization process is crucial for determining the final product's purity, crystal size, and morphology. The most straightforward method involves concentrating the solution through the slow evaporation of water, which allows crystals of the hydrated form, typically the dihydrate (BaI₂·2H₂O), to form and precipitate. vedantu.comvedantu.com

The morphology of the resulting crystals can be influenced by several factors, including the rate of evaporation, temperature, and the presence of additives. While specific research on barium iodide hexahydrate morphology control is limited, principles from related barium compounds offer insight. For instance, studies on barium sulfate (B86663) have shown that additives like hydroxycitrate can inhibit both nucleation and growth, thereby controlling crystal size and shape. uh.edu Similarly, organic templates have been used to tailor the morphology of barium hydrogen phosphate, producing a variety of crystalline structures. researchgate.net These findings suggest that the introduction of specific organic or inorganic additives into the barium iodide solution could provide a pathway for manipulating crystal morphology. Key process parameters that influence crystallization include:

Temperature: Affects the solubility of the salt and the kinetics of crystal growth. mdpi.com

Supersaturation: The concentration of the solute beyond its saturation point is the driving force for crystallization. Controlling the rate at which supersaturation is achieved (e.g., through slow cooling or solvent evaporation) can influence the number and size of crystals. tamu.edu

Non-Aqueous and Solvent-Free Synthetic Approaches

Alternative synthetic strategies avoid aqueous media, which can be advantageous for producing the anhydrous form of barium iodide directly.

Solid-State Reaction Pathways for Anhydrous Barium Iodide and Subsequent Hydration

Anhydrous barium iodide (BaI₂) can be synthesized through several non-aqueous routes. One method involves the reaction of barium metal with 1,2-diiodoethane (B146647) in an ether solvent. vedantu.comwikipedia.org Another approach is the reaction of barium hydride (BaH₂) with ammonium (B1175870) iodide in pyridine, which yields barium iodide, ammonia, and hydrogen gas. shef.ac.ukchemicalbook.comchembk.com

Interactive Table 2: Non-Aqueous Synthesis of Anhydrous Barium Iodide

Reactant 1Reactant 2SolventChemical Equation
Barium (Ba)1,2-diiodoethaneEtherNot specified
Barium Hydride (BaH₂)Ammonium Iodide (NH₄I)PyridineBaH₂ + 2NH₄I → BaI₂ + 2NH₃ + H₂ shef.ac.uk

Once obtained, the anhydrous form of barium iodide can be readily hydrated. The compound is hygroscopic, meaning it readily absorbs moisture from the air to form its hydrated states, including the dihydrate and hexahydrate. vedantu.comchemicalbook.com Therefore, the subsequent hydration step simply requires exposing the anhydrous powder to a controlled source of water or humid air until the desired level of hydration is achieved. Conversely, heating the hydrated forms converts them back to the anhydrous salt. pw.livevedantu.comwikipedia.org The dihydrate loses its two water molecules at 539°C. chemicalbook.comchembk.com

Organometallic Precursor Routes to Barium Compounds

Organometallic chemistry provides advanced routes for synthesizing barium compounds, often for applications in materials science like chemical vapor deposition (CVD). northeastern.edu These methods utilize barium-organic complexes as precursors. While not typically used for the bulk synthesis of simple salts like this compound, they are fundamental in creating specialized barium materials.

The synthesis of these precursors often involves reacting barium metal or simple barium salts with organic ligands. For example, a one-pot procedure using sonication of barium metal with triphenylbismuth (B1683265) and a suitable protic ligand (HL) can produce a variety of barium metal-organic species. nih.gov Other research has focused on the synthesis of barium complexes using ligands such as guanidinates, which can stabilize the large barium metal center. mdpi.com

These organometallic precursors, which can include barium alkoxides, β-diketonates, and aryl oxides, offer advantages like solubility in organic solvents and controlled decomposition to form barium-containing thin films or nanoparticles. northeastern.edursc.org For instance, barium iodide itself can be a precursor in organometallic reactions, such as reacting with alkyl potassium compounds to form organobarium compounds. smolecule.comwikipedia.org

Interactive Table 3: Examples of Organometallic Barium Precursor Types

Precursor ClassGeneral DescriptionExample Ligands
Barium AlkoxidesCompounds containing a Ba-O-R bond.2,6-di-isopropylphenolate nih.gov
Barium AmidesCompounds containing a Ba-N bond.bis(trimethylsilyl)amide nih.gov
Barium GuanidinatesComplexes with guanidinato ligands, known for steric bulk.(ArNC(NR₂)NAr)⁻ mdpi.com
Barium CyclopentadienylsOrganometallic compounds featuring cyclopentadienyl (B1206354) rings.Pentamethylcyclopentadienide nih.gov

Single Crystal Growth Techniques for this compound

Growing large, high-purity single crystals of this compound is essential for applications that require well-defined crystallographic structures, such as in scintillators for radiation detection. vedantu.com The growth of single crystals from aqueous solutions generally requires slow, controlled conditions to minimize the number of nucleation sites and allow for the ordered deposition of material onto a single growing lattice. tamu.edu

Common techniques applicable to inorganic salts like barium iodide include:

Slow Solvent Evaporation: This is the most fundamental method, where the solvent (water) is allowed to evaporate from a saturated solution over an extended period. tamu.edu The slow decrease in solvent volume gradually increases the concentration, leading to the formation of a few large crystals rather than many small ones.

Slow Cooling: This method involves preparing a saturated solution at an elevated temperature and then slowly decreasing the temperature. Since the solubility of barium iodide in water decreases as the temperature drops, the solution becomes supersaturated, inducing crystallization. A slow cooling rate is critical for growing large single crystals. mdpi.com

Molten Salt Flux Growth: This high-temperature technique involves dissolving the material to be crystallized (in this case, anhydrous BaI₂) in a molten salt, or "flux." The flux acts as a solvent, and upon slow cooling, the desired material crystallizes out. Barium iodide itself can be used as a component in a molten flux mixture, for example with barium chloride, to grow other types of crystals. d-nb.info This indicates its utility as a high-temperature solvent, and a similar approach using a different, lower-melting-point iodide or chloride flux could be used to grow barium iodide crystals.

Gel Growth Method: In this technique, crystallization occurs within a gel matrix, such as silica (B1680970) gel. ias.ac.in Reactants are allowed to diffuse slowly towards each other through the gel. The gel medium slows down the reaction and limits convection, which can lead to the growth of high-quality single crystals. ias.ac.in

Given that barium iodide is hygroscopic and can have multiple hydration states, controlling the atmospheric humidity and temperature during crystal growth is paramount to obtaining the desired hexahydrate form. wikipedia.org

Controlled Evaporation and Temperature Fluctuation Methods

Controlled evaporation is a fundamental and widely used technique for crystallizing this compound from a solution. This method leverages the principle that the solubility of most solids, including barium iodide, is dependent on temperature and solvent concentration. libretexts.org The process typically begins with the synthesis of an aqueous barium iodide solution, commonly by reacting barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) with hydriodic acid (HI). vedantu.comculturalheritage.org

Once the aqueous solution of barium iodide is prepared, the concentration is carefully increased by evaporating the solvent. This can be achieved by gentle heating or by allowing the solvent to evaporate at ambient temperature under normal pressure. google.comchembk.com As the solvent evaporates, the solution becomes supersaturated, a condition that initiates the nucleation and subsequent growth of crystals. Commercial barium iodide is known to crystallize at ordinary temperatures into large, hexagonal prisms. rsc.org

Temperature fluctuation is another critical parameter in this process. By creating a saturated solution at an elevated temperature and then allowing it to cool slowly, the solubility of the barium iodide decreases, forcing the compound out of solution to form well-defined crystals. libretexts.orglibretexts.org The rate of cooling directly influences the size and quality of the resulting crystals; slow cooling generally promotes the formation of larger, more perfect crystals.

Table 1: Parameters for this compound Synthesis via Controlled Evaporation
ParameterDescriptionTypical Values/ConditionsSource
Starting MaterialsReaction of a barium base with an iodine source.Barium Carbonate (BaCO₃) + Hydriodic Acid (HI); Barium Hydroxide (Ba(OH)₂) + Iron(II) Iodide (FeI₂) vedantu.comchembk.com
SolventThe medium in which the reaction and crystallization occur.Water (H₂O) chemicalbook.com
EvaporationProcess to concentrate the solution to induce crystallization.Gentle heating or evaporation at normal temperature and pressure. google.comchembk.com
Temperature ControlManipulation of temperature to control solubility and crystal growth.Slow cooling of a heated, saturated solution to promote crystallization. libretexts.org

Hydrothermal and Solvothermal Growth Conditions

Hydrothermal and solvothermal synthesis are advanced methods used to produce highly crystalline materials, often at the nanoscale, with controlled morphology. european-mrs.com These techniques are carried out in sealed vessels, such as autoclaves, where solvents are brought to temperatures above their boiling points, generating high pressures. smolecule.commdpi.com When the solvent is water, the method is termed hydrothermal; when an organic solvent is used, it is called solvothermal. smolecule.com

While specific literature detailing the hydrothermal or solvothermal synthesis of this compound is not abundant, the principles of these methods can be applied. These techniques offer precise control over temperature, pressure, and reaction time, which are key variables that influence the nucleation and growth kinetics of crystals. aps.orgresearchgate.net For barium iodide, this could involve reacting a barium precursor with an iodine source in the chosen solvent under high temperature and pressure. This approach could yield BaI₂·6H₂O crystals with specific sizes or shapes, which is a primary advantage of these synthesis routes. european-mrs.com

Table 2: Conceptual Parameters for Hydrothermal/Solvothermal Synthesis
ParameterDescriptionGeneral ConditionsSource
MethodHigh-pressure synthesis in a sealed vessel.Hydrothermal (water solvent); Solvothermal (organic solvent). smolecule.com
TemperatureTypically elevated to increase reaction rates and solubility.100 - 300 °C (Varies by system). mdpi.comacs.org
PressureAutogenously generated by heating the solvent in a sealed vessel.1 - 100 atm (Varies by temperature and solvent). smolecule.com
PrecursorsSoluble or dispersible sources of barium and iodide.Barium salts (e.g., BaCl₂, Ba(NO₃)₂) and iodide salts (e.g., KI, NH₄I). mdpi.com
Potential OutcomeControl over crystal size, phase, and morphology.Nanocrystals, uniform particles. european-mrs.com

Purification and Refinement Strategies for Research-Grade Material

The production of research-grade barium iodide, with purity often exceeding 99.9%, requires meticulous purification strategies to eliminate contaminants that could interfere with sensitive applications. rdworldonline.comsigmaaldrich.com

Recrystallization and Solvent-Based Purification

Recrystallization is a cornerstone technique for purifying solid crystalline compounds. libretexts.org The method relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For barium iodide, water is a common and effective solvent for recrystallization. chemicalbook.com

The general procedure involves dissolving the impure barium iodide in a minimum amount of hot water to form a saturated solution. Any impurities that are insoluble in hot water can be removed at this stage by hot filtration. The hot, clear filtrate is then allowed to cool down slowly. As the temperature decreases, the solubility of barium iodide drops significantly, causing it to crystallize out of the solution in a purer form. Most of the soluble impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the mother liquor). libretexts.org The purified crystals are then separated from the mother liquor by filtration.

Table 3: General Steps for Recrystallization of Barium Iodide
StepDescriptionPurposeSource
1. DissolutionDissolve impure BaI₂ in a minimum volume of hot solvent (e.g., water).To create a saturated solution of the compound. libretexts.org
2. Hot FiltrationFilter the hot solution.To remove insoluble impurities. libretexts.org
3. CoolingAllow the hot filtrate to cool slowly to room temperature or below.To induce crystallization of the pure compound as solubility decreases. libretexts.org
4. Crystal CollectionSeparate the formed crystals from the cold solvent (mother liquor) by vacuum filtration.To isolate the purified product, leaving soluble impurities behind in the solution. libretexts.org
5. DryingDry the collected crystals.To remove any residual solvent. libretexts.org

Trace Impurity Analysis and Removal

Achieving research-grade purity (e.g., 99.99% or 99.999%) necessitates the removal of trace impurities and analytical verification of the final product's quality. rdworldonline.comsigmaaldrich.com

Before the final crystallization step, certain impurities can be removed chemically. For instance, if the synthesis involves the reaction of iron(II) iodide with barium hydroxide, the resulting iron(II) hydroxide precipitate and other mechanical or organic impurities can be removed by adding activated carbon to the solution, which adsorbs the contaminants, followed by filtration. google.comchembk.com

For the removal of trace metallic ions, purifying the precursor materials before synthesis via methods like ion exchange can be an effective strategy. This ensures that contaminants are not introduced into the reaction in the first place.

To confirm the purity of the final barium iodide product, highly sensitive analytical techniques are employed. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are standard methods for quantifying trace metal contaminants down to the parts-per-million (ppm) or even parts-per-billion (ppb) level. rdworldonline.com This analysis provides a detailed profile of the elemental impurities present in the material.

Table 4: Example of Trace Metal Analysis in High-Purity Barium Iodide
ElementImpurity Level (ppm)Analytical TechniqueSource
Total Trace Metals≤55.0 ppmICP-MS / ICP-OES sigmaaldrich.com
Aluminum (Al)<1.0 ppmICP-MS / ICP-OES rdworldonline.com
Calcium (Ca)<5.0 ppmICP-MS / ICP-OES rdworldonline.com
Iron (Fe)<1.0 ppmICP-MS / ICP-OES rdworldonline.com
Potassium (K)<5.0 ppmICP-MS / ICP-OES rdworldonline.com
Sodium (Na)<5.0 ppmICP-MS / ICP-OES rdworldonline.com

Note: The values in Table 4 are illustrative based on commercially available high-purity grades and may vary by manufacturer and batch.

Crystallographic Investigations and Advanced Structural Elucidation of Barium Iodide Hexahydrate

Crystal System and Space Group Determination

Detailed crystallographic studies for barium iodide hexahydrate are not prominently found in current literature. However, extensive research on the anhydrous form, BaI₂, provides a solid foundation.

Anhydrous barium iodide (BaI₂) crystallizes in the orthorhombic crystal system. aps.orgvedantu.com It belongs to the Pnma space group (No. 62). materialsproject.orgmdpi.com This structure is isomorphous with lead(II) chloride (PbCl₂) and is a common arrangement for other dihalides, such as barium chloride (BaCl₂) and barium bromide (BaBr₂). materialsproject.orgwikipedia.orgrsc.org The dihydrate form, BaI₂·2H₂O, is also known to be a crystalline solid, though its specific space group is less commonly cited. wikipedia.orgchemistryviews.orgsigmaaldrich.comshef.ac.uk

Lattice Parameters and Unit Cell Metrics at Varying Conditions

Specific lattice parameters for this compound are not well-documented. However, the lattice parameters for the stable orthorhombic Pnma phase of anhydrous BaI₂ have been determined through X-ray diffraction studies. Computational simulations and experimental data show a close correlation.

At ambient pressure, the optimized lattice parameters from simulations are a = 9.003 Å, b = 5.448 Å, and c = 10.879 Å. nih.gov These values are in good agreement with experimental data, which report a = 8.922 Å, b = 5.304 Å, and c = 10.695 Å. nih.gov Under high pressure, these parameters change significantly preceding a phase transition. For instance, at 17.1 GPa, just before transitioning to a tetragonal phase, the lattice parameters for the Pnma structure are altered. mdpi.comnih.gov

Table 1: Lattice Parameters of Anhydrous Barium Iodide (BaI₂) at Ambient Pressure

Crystal System Space Group a (Å) b (Å) c (Å) Data Source
Orthorhombic Pnma 9.003 5.448 10.879 Simulation nih.gov
Orthorhombic Pnma 8.922 5.304 10.695 Experimental nih.gov

Atomistic Arrangement and Coordination Environments within the Crystal Lattice

The arrangement of atoms within the barium iodide crystal lattice defines its properties. While the specific coordination for the hexahydrate is not available, the anhydrous form has been thoroughly characterized.

Barium Coordination Geometry and Ligand Field Analysis

In the orthorhombic Pnma structure of anhydrous BaI₂, each barium (Ba²⁺) cation is bonded to nine iodide (I⁻) anions. vedantu.commaterialsproject.orgwikipedia.orgrsc.org This results in a 9-coordinate geometry for the barium center. materialsproject.org The Ba-I bond distances are not uniform, with a spread ranging from 3.50 Å to 4.13 Å. materialsproject.org The coordination environment is complex, often described as a distorted tricapped trigonal prism. This high coordination number is characteristic of the large size of the Ba²⁺ cation. In a hypothetical hexahydrate structure, the coordination environment of the barium ion would be significantly different, involving coordination to both iodide ions and water molecules. The water molecules would act as ligands, likely altering the coordination number and geometry.

Iodide Anion Sites and Their Local Symmetry

The crystal structure of anhydrous BaI₂ features two distinct, or inequivalent, iodide anion sites. materialsproject.org

In the first site, the iodide anion is bonded to four equivalent Ba²⁺ cations, forming a configuration that involves a mix of corner- and edge-sharing IBa₄ tetrahedra. materialsproject.org

In the second inequivalent site, the iodide anion is bonded to five equivalent Ba²⁺ cations in a 5-coordinate geometry. materialsproject.org

Water Molecule Orientation and Hydrogen Bonding Network Analysis

A definitive structural analysis of water molecule orientation and the hydrogen bonding network for this compound is not available due to the lack of a published crystal structure. However, in hydrated salts, water molecules are typically oriented to form coordinate bonds with the cation (in this case, Ba²⁺) and to participate in an extensive network of hydrogen bonds. These hydrogen bonds would form between the hydrogen atoms of the coordinated water molecules and the iodide anions, as well as between adjacent water molecules. This network is crucial for stabilizing the crystal structure of the hydrate (B1144303). researchgate.net The presence of six water molecules per formula unit suggests a complex three-dimensional hydrogen-bonding network would be present.

High-Pressure Crystallography of Barium Iodide and Related Hydrates

The high-pressure behavior of anhydrous barium iodide has been a subject of significant research, revealing pressure-induced phase transitions. mdpi.com In contrast, high-pressure crystallographic studies specifically on hydrated forms of barium iodide are scarce.

Simulations and experimental data for anhydrous BaI₂ show that the ambient-pressure orthorhombic Pnma structure is stable up to approximately 17 GPa. mdpi.comnih.gov At a pressure of 17.1 GPa, it undergoes a phase transition to a thermodynamically stable tetragonal structure with an I4/mmm space group. mdpi.comnih.gov This transition involves an increase in the coordination number of barium from 9 to 10. mdpi.com Earlier studies had also reported a monoclinic P112₁/a phase between 12 and 15 GPa, but more recent work suggests this phase is thermodynamically unstable. mdpi.comnih.gov

Studies on related anhydrous barium halides, such as BaCl₂ and BaBr₂, also show transitions from the Pnma structure to a high-pressure Cmcm phase at 74.2 GPa and 47.4 GPa, respectively. researchgate.net The study of elemental barium under high pressure also reveals a series of complex structural phases, indicating the intricate electronic interactions that govern crystal structure at extreme conditions. aps.orgchemistryviews.orged.ac.uk The behavior of related hydrated salts under pressure can be complex, often involving changes in the hydrogen-bonding network or pressure-induced dehydration, but specific data for BaI₂·6H₂O is not available.

Structural Phase Transitions Under Hydrostatic Compression

The application of hydrostatic pressure is a powerful tool for modifying the physical properties of materials by altering interatomic distances and inducing structural phase transitions. nih.gov High-pressure studies on the closely related anhydrous barium iodide (BaI₂) have revealed significant changes in its crystal structure. nih.gov

At ambient pressure, anhydrous BaI₂ adopts a cotunnite-type orthorhombic structure with the space group Pnma. nih.gov In this configuration, each barium atom is coordinated with nine iodine atoms. nih.gov As pressure increases, BaI₂ undergoes a phase transition. Simulations predict a transition from the Pnma phase to a tetragonal I4/mmm structure at approximately 17 GPa. nih.gov This high-pressure phase exhibits a higher symmetry and coordination, with each barium atom surrounded by ten iodine atoms. nih.gov An earlier study also reported a monoclinic P112₁/a phase in a pressure range between 12 and 15 GPa. nih.gov

For this compound, the presence of six water molecules in the crystal lattice adds complexity. The water molecules, forming coordination bonds with the barium cation and hydrogen bonds within the structure, are expected to play a significant role in the compound's response to compression. High pressure would likely force a more compact packing arrangement, potentially leading to new, denser hydrated phases or even the expulsion of water molecules. The study of other salt hydrates under pressure has shown that water molecules can intercalate between ionic layers, fundamentally altering the crystal structure. iucr.org

**Table 1: High-Pressure Phases of Anhydrous Barium Iodide (BaI₂) **

This table summarizes the crystallographic phases of anhydrous BaI₂ observed or predicted under different pressure conditions, based on simulation and experimental data.

Pressure RangeCrystal SystemSpace GroupCoordination Number (Ba)
AmbientOrthorhombicPnma9
12-15 GPaMonoclinicP112₁/a8
> 17 GPaTetragonalI4/mmm10

Pressure-Induced Changes in Interatomic Distances and Angles

The application of pressure inherently leads to a reduction in the crystal lattice volume, causing a decrease in the distances between atoms. frontiersin.org This compression can alter bond lengths and angles, significantly impacting the material's properties. In studies of calcite, for instance, increasing pressure was shown to decrease lattice parameters and interatomic distances, leading to a stiffer material with a higher elastic modulus. frontiersin.org

For anhydrous BaI₂, computational studies have determined the lattice parameters at ambient pressure. nih.gov

Table 2: Optimized Lattice Parameters of Anhydrous BaI₂ (Pnma phase) at Ambient Pressure

The following data is from simulations, which show close agreement with experimental findings. nih.gov

Lattice ParameterValue (Å)
a9.003
b5.448
c10.879

Under compression, these lattice parameters shrink, leading to the phase transition into the more densely packed I4/mmm structure. nih.gov In the case of this compound, pressure would similarly reduce the distances between Ba²⁺, I⁻, and the oxygen atoms of the water molecules. Of particular interest are the hydrogen bonds (O-H···I), which are critical to the stability of the hydrate structure. Studies on other hydrated compounds under pressure show that Cm–O bond distances in a hydrated curium complex generally decrease with increasing pressure. acs.org This suggests that in BaI₂(H₂O)₆, the Ba-O bonds and the hydrogen bonds would likely compress, potentially strengthening the interactions and altering the orientation of the water molecules. nih.gov

Low-Temperature Crystallographic Studies and Thermal Contraction Phenomena

Low-temperature crystallography is a vital technique for obtaining high-resolution crystal structures. numberanalytics.com By cooling a crystal, typically below 100 K, thermal vibrations of atoms are significantly reduced, which allows for more precise determination of their positions and minimizes structural disorder. numberanalytics.com This is especially important for locating light atoms, such as hydrogen, and accurately characterizing hydrogen bonding networks, which would be essential in the study of this compound. numberanalytics.com

While most materials contract upon cooling, some exhibit a phenomenon known as negative thermal expansion (NTE) over certain temperature ranges. This behavior is often linked to specific low-energy phonon modes. researchgate.net For example, the hydration of Y₂Mo₃O₁₂ leads to a volume contraction, and the absorption of water molecules hinders the transverse vibrations responsible for its NTE property. researchgate.net In other systems, the thermal behavior of hydrogen bonds can be complex; studies on the protonated water hexamer show a remarkably low thermal expansion of the hydrogen bond from zero to 300 K due to quantum effects. nih.gov

Disordered Structures and Defect Chemistry in this compound Crystals

Disorder and defects are inherent in real crystals and can profoundly influence their physical and chemical properties. Defect chemistry involves the study of point defects such as vacancies (missing ions), interstitials (ions in between regular lattice sites), and substitutions. rsc.org In ionic crystals like this compound, one might expect to find Schottky defects (pairs of cation and anion vacancies) or Frenkel defects (an ion displaced from its lattice site to an interstitial site).

Disorder can also arise from the statistical distribution of different species on the same crystallographic site or from the orientational disorder of molecular components. filinchuk.com In hydrated salts, the water molecules themselves can be a source of disorder. In some metallosupramolecular ionic crystals, alkali metal ions and water molecules are distributed in a disordered manner within channels, a feature that facilitates high ionic conductivity. rsc.org For metal halide solid-state electrolytes, local order-disorder in the cation sublattice is a unique feature that significantly affects ion migration. mdpi.com

For this compound, potential sources of disorder include:

Positional Disorder: Ba²⁺ ions or I⁻ ions occupying sites with partial occupancy.

Orientational Disorder: Water molecules having multiple possible orientations at a given lattice position.

Hydration State: The presence of defects in the form of missing or additional water molecules, leading to non-stoichiometry.

The hygroscopic and light-sensitive nature of barium iodide can contribute to the formation of defects, as exposure to moisture or light can cause decomposition. oxfordlabchem.com Understanding the defect chemistry is therefore crucial for controlling the material's stability and properties.

Spectroscopic Characterization and Vibrational Dynamics of Barium Iodide Hexahydrate

Vibrational Spectroscopy: Infrared and Raman Studiescuni.czcdnsciencepub.comacs.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the structural and dynamic properties of crystalline hydrates like barium iodide hexahydrate. up.ac.zaissp.ac.ru These methods probe the vibrational energy levels of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions such as hydrogen bonding. up.ac.za In the context of BaI₂·6H₂O, vibrational spectra provide detailed insights into the coordination of water molecules around the barium cation, the nature of the hydrogen bonds, and the interactions between the barium and iodide ions.

The vibrational spectrum of this compound can be divided into distinct regions corresponding to different molecular motions. The assignment of these vibrational modes is crucial for a complete structural characterization.

O-H Vibrations: The internal vibrations of the water molecules of hydration give rise to prominent bands in the high-frequency region of the infrared and Raman spectra. The O-H stretching modes (ν(O-H)) typically appear as a broad, strong band between 3000 and 3500 cm⁻¹. bibliotekanauki.pl The breadth and position of this band are indicative of the strength and variety of hydrogen bonds within the crystal lattice. The H-O-H bending mode (δ(H₂O)) is observed as a sharp band around 1635 cm⁻¹, a region also associated with the vibrations of bound water molecules. bibliotekanauki.pl

Ba-O Vibrations: The interaction between the barium cation and the oxygen atoms of the coordinated water molecules results in Ba-O stretching vibrations. These modes are typically found in the far-infrared region, generally below 400 cm⁻¹.

Ba-I Vibrations: The stretching vibrations of the barium-iodide bond (ν(Ba-I)) are expected at very low frequencies, often below 200 cm⁻¹, due to the large masses of the barium and iodine atoms and the ionic nature of the bond. ethernet.edu.et The position of these metal-halide vibrations can be influenced by the crystal structure and coordination environment. ethernet.edu.et

Table 1: Typical Vibrational Mode Assignments for Hydrated Salts

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretching (ν)3000 - 3500Stretching of the oxygen-hydrogen bonds in water molecules, sensitive to hydrogen bonding. bibliotekanauki.pl
H-O-H Bending (δ)~1635Bending motion of the water molecule. bibliotekanauki.pl
Water Librations (ρ)400 - 900Rocking, wagging, and twisting motions of coordinated water molecules. ias.ac.in
Ba-O Stretching (ν)< 400Stretching of the bond between the barium cation and oxygen atoms of water.
Ba-I Stretching (ν)< 200Stretching of the ionic bond between barium and iodide ions. ethernet.edu.et

In the crystal lattice of a hydrated salt, the water molecules are not free to rotate. Instead, they undergo restricted rotational motions known as librations. These librational modes—classified as rocking, wagging, and twisting—are sensitive to the crystalline field and the nature of hydrogen bonding. ignited.in They typically appear in the 900-400 cm⁻¹ region of the IR spectrum. ias.ac.in

Rocking (ρr): An in-plane motion where the H-O-H plane oscillates around an axis passing through the oxygen atom.

Wagging (ρw): An out-of-plane motion where the H-O-H plane moves perpendicular to the plane of the molecule.

Twisting (ρt): An out-of-plane motion involving the twisting of the H-O-H plane around the molecule's symmetry axis.

The frequencies of these librational modes provide valuable information about the potential energy barriers hindering the rotation of water molecules, which is directly related to the strength of the metal-oxygen and hydrogen bonds. aip.orgacs.org The study of these modes can also be instrumental in detecting phase transitions in hydrated systems. ias.ac.in

The number of water molecules in the crystal lattice significantly affects the vibrational spectrum. As this compound (BaI₂·6H₂O) is dehydrated to form lower hydrates like the dihydrate (BaI₂·2H₂O) or the anhydrous form (BaI₂), notable changes occur in the IR and Raman spectra. cuni.czspectroscopyonline.comelsevier.es

Changes in the O-H stretching region are particularly informative. A decrease in the number of water molecules alters the hydrogen-bonding network, leading to shifts in the frequency and changes in the shape of the O-H band. Similarly, the water librational modes are highly sensitive to the hydration environment. ignited.in The presence of different hydrated phases, such as BaI₂ and BaI₂·H₂O, can be identified through techniques like X-ray diffraction, which complements the vibrational spectroscopy data. cuni.czelsevier.es For instance, studies on barium fluorohalides (BaFX, where X = Cl, Br, I) show that changes in the halide ion lead to shifts in bond lengths and vibrational frequencies, indicating that the electronic structure and bonding are sensitive to the composition, a principle that extends to changes in hydration state. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Barium Iodide Hexahydratecuni.cz

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the local atomic environment in crystalline solids. researchgate.net For this compound, ¹²⁷I SSNMR is particularly insightful, providing information about the symmetry of the iodide sites and the nature of the electric field at the nucleus. researchgate.netresearchgate.net

The ¹²⁷I nucleus has a nuclear spin of I = 5/2, making it NMR active. huji.ac.il However, it also possesses a large nuclear electric quadrupole moment, which interacts strongly with local electric field gradients (EFGs) in the solid state. This interaction often results in very broad NMR signals that can be challenging to detect. huji.ac.il

The interaction between the nuclear quadrupole moment (eQ) of the ¹²⁷I nucleus and the principal component of the electric field gradient (EFG) tensor (Vzz) at the nuclear site is quantified by the nuclear quadrupole coupling constant (Cq). aps.org The EFG is a measure of the deviation from spherical symmetry in the electron charge distribution around the nucleus. arxiv.orgd-nb.info

The Cq value and the asymmetry parameter (ηQ), which describes the deviation of the EFG from axial symmetry, are highly sensitive to subtle structural changes. researchgate.net For instance, ¹²⁷I SSNMR analysis of BaI₂·2H₂O revealed a Cq(¹²⁷I) value of 78.0 MHz and a chemical shift tensor span of 60 ppm. researchgate.netnih.gov For the closely related SrI₂·6H₂O, two distinct iodide sites were identified with Cq values of 115.0 MHz and 214.0 MHz, highlighting the sensitivity of the technique to different crystallographic environments. researchgate.netnih.gov These values underscore the utility of ¹²⁷I SSNMR in characterizing the local structure and symmetry in hydrated iodides.

Table 2: ¹²⁷I Solid-State NMR Parameters for Related Hydrated Metal Iodides

CompoundIodide SiteCq(¹²⁷I) (MHz)Asymmetry Parameter (ηQ)Reference
BaI₂·2H₂OI178.00.13 researchgate.netnih.gov
SrI₂·6H₂OI1115.00.58 researchgate.netnih.gov
I2214.00.14

Note: Data for BaI₂·6H₂O is not available; values for the dihydrate and the isostructural strontium hexahydrate are presented for comparison.

Chemical Shift Anisotropy Studies

Chemical Shift Anisotropy (CSA) provides detailed information about the local electronic environment of a nucleus in a solid-state material. In nuclear magnetic resonance (NMR) spectroscopy, the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. In a powdered or polycrystalline sample, all possible orientations are present, leading to a broadening of the NMR signal. The analysis of this lineshape allows for the determination of the principal components of the chemical shift tensor, which describes the three-dimensional magnetic shielding around the nucleus.

While specific studies on this compound (BaI₂·6H₂O) are not prominently available, research on related anhydrous and dihydrate forms provides significant insight. In a study utilizing 127I solid-state NMR (SSNMR), the chemical shift (CS) tensor for the iodide ions in anhydrous barium iodide (BaI₂) and barium iodide dihydrate (BaI₂·2H₂O) was characterized. researchgate.net The measurements, conducted at high magnetic fields (11.75 T and 21.1 T), allowed for the determination of the iodine chemical shift tensor spans. researchgate.net For one of the iodide sites in anhydrous BaI₂, a CS tensor span of 300 ppm was measured. researchgate.net In the case of BaI₂·2H₂O, the span was found to be 60 ppm. researchgate.net These values represent the first complete characterizations of the electric field gradient and chemical shift tensors for non-cubic iodide sites using 127I SSNMR. researchgate.net

Table 1: Iodine-127 Chemical Shift (CS) Tensor Spans for Barium Iodide Compounds

CompoundIodine SiteCS Tensor Span (Ω)
Barium Iodide (anhydrous)Site 1300 ppm
Barium Iodide Dihydrate-60 ppm
Data sourced from a solid-state 127I NMR study. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a material. numberanalytics.comlibretexts.org The technique involves tuning the energy of an X-ray beam and measuring the absorption coefficient of a sample. numberanalytics.com When the X-ray energy matches the binding energy of a core electron of the target element, the electron is excited, causing a sharp increase in absorption known as an absorption edge. iaea.org The fine structure in the spectrum, both near the edge (NEXAFS/XANES) and extended beyond it (EXAFS), contains detailed information about the atom's oxidation state, coordination environment, and bonding. numberanalytics.comiaea.org

For this compound, XAS could be employed by tuning to the Ba or I L-edges or the I K-edge to probe the local environment of each element independently. hanford.gov This method is particularly valuable for materials that may be amorphous or where obtaining large single crystals for diffraction is difficult. libretexts.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), refers to the region of the absorption spectrum from just before to approximately 50 eV above the absorption edge. kit.edulibretexts.org This region provides information about the electronic structure of the absorbing atom, specifically the density of unoccupied electronic states. kit.edu The absorption of an X-ray photon excites a core electron to an unoccupied molecular orbital or energy band. kit.edu

The precise energy and shape of the NEXAFS features are sensitive to the formal oxidation state and the coordination chemistry of the absorbing atom. iaea.org For this compound, Ba L-edge NEXAFS could clarify the electronic state of the barium ion and the nature of its interaction with the iodide ions and the oxygen atoms of the water molecules. Similarly, I L-edge or K-edge NEXAFS would probe the unoccupied orbitals associated with the iodide ion, revealing details about its bonding environment and any covalent character in the Ba-I bonds. The technique is powerful for elucidating phenomena like ligand-to-metal charge transfer and π-backbonding in relevant systems. osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination

The Extended X-ray Absorption Fine Structure (EXAFS) region begins about 50 eV after the absorption edge and can extend for up to 1000 eV. libretexts.org This region consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. iaea.org Analysis of these oscillations can yield precise information about the local atomic structure around the absorbing atom, including interatomic distances (bond lengths), coordination numbers, and the degree of local disorder (Debye-Waller factor). hanford.govlibretexts.org

If applied to this compound, EXAFS could provide a detailed picture of the local coordination environment. For instance, by analyzing the Ba K-edge EXAFS, one could determine the number of nearest-neighbor iodide ions and oxygen atoms from water molecules, as well as their respective bond distances to the barium center. Likewise, I K-edge EXAFS would provide complementary information from the perspective of the iodide ion, detailing its coordination by barium ions and the surrounding water molecules. hanford.gov Studies on other iodide-containing materials have successfully used EXAFS to determine coordination numbers and I-Na distances of approximately 3.04 Å. hanford.gov This technique is effective for determining local structure up to a distance of about 4-5 Å from the absorbing atom. libretexts.org

Table 2: Potential Information from XAS Analysis of this compound

TechniqueProbed RegionInformation Obtainable
NEXAFS Near absorption edgeElectronic structure, oxidation state, coordination geometry. iaea.org
EXAFS Extended region past edgeLocal atomic structure: bond lengths, coordination numbers, atomic species of neighbors. libretexts.org

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. bbec.ac.inlibretexts.org This technique is also known as electronic spectroscopy because it involves these electronic transitions. bbec.ac.in The types of transitions that occur depend on the molecular orbitals of the compound. slideshare.net

In the case of this compound, an ionic compound, the relevant transitions involve the electrons on the iodide ion and the water molecules. Saturated halides typically exhibit n → σ* (n-to-sigma star) transitions. bbec.ac.in This transition involves promoting a non-bonding electron (from the lone pairs on the iodide ion) into an anti-bonding sigma orbital (σ). bbec.ac.in These transitions generally require less energy than σ → σ transitions. bbec.ac.in

The energy required for n → σ* transitions in saturated halides decreases as the size of the halogen atom increases. bbec.ac.in For example, methyl iodide absorbs at a much longer wavelength (258 nm) compared to methyl chloride (172-175 nm), indicating a lower energy transition for the iodide. bbec.ac.in Therefore, barium iodide in solution would be expected to show absorption in the UV region due to n → σ* transitions associated with the iodide ion. The presence of coordinated water molecules in the hexahydrate crystal structure could also influence the electronic environment and thus the specific wavelength of absorption. These transitions are known to be sensitive to the solvent environment and hydrogen bonding. bbec.ac.in

Theoretical and Computational Investigations of Barium Iodide Hexahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. flvc.org It is widely employed to predict molecular geometries, energies, and other properties of molecules and crystals. flvc.orgajol.info

DFT calculations are instrumental in determining the electronic band structure and band gap of crystalline solids, which defines their electrical conductivity and optical properties. While specific DFT studies on barium iodide hexahydrate are not prominent in the literature, extensive research on the anhydrous form (BaI₂) provides valuable context.

For anhydrous BaI₂, which has an orthorhombic crystal structure, DFT calculations predict it to be an insulator with a significant band gap. materialsproject.orgnih.gov The calculated band gap is approximately 3.45 eV. materialsproject.org High-pressure studies using DFT have also explored the phase transitions and changes in electronic properties of BaI₂, predicting a transition to a metallic phase under extreme pressures (around 30 GPa), characterized by the closure of the band gap. nih.gov These computational approaches could be extended to the hexahydrate form to understand how the inclusion of water molecules in the crystal lattice influences its electronic properties and band gap.

Properties of Anhydrous Barium Iodide (BaI₂) from DFT Calculations
PropertyValueSource
Crystal SystemOrthorhombic materialsproject.org
Space GroupPnma materialsproject.org
Calculated Band Gap3.45 eV materialsproject.org
Predicted Formation Energy-2.051 eV/atom materialsproject.org
Density4.97 g/cm³ materialsproject.org

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate structural models. researchgate.net Gauge-including projector-augmented wave (GIPAW) DFT computations have been successfully used to complement experimental solid-state nuclear magnetic resonance (SSNMR) studies of metal iodides, including barium iodide dihydrate (BaI₂·2H₂O). researchgate.net

In a study of ¹²⁷I SSNMR, DFT was used to predict the nuclear quadrupole coupling constants (Cq) and chemical shift (CS) tensor spans for the iodine sites in BaI₂·2H₂O. researchgate.net These parameters are extremely sensitive to the local electronic environment and minute structural changes. The calculations helped in assigning the observed NMR signals to specific crystallographic sites and in understanding the nature of the Ba-I bonding and the influence of the water molecules. researchgate.net The strong agreement between the computed and experimental values demonstrates the predictive power of DFT for such spectroscopic properties. researchgate.net

¹²⁷I SSNMR Parameters for Barium Iodide Dihydrate (BaI₂·2H₂O)
ParameterExperimental ValueDFT Computed ValueSource
Nuclear Quadrupole Coupling Constant (Cq)Not specifiedSensitive to minute structural changes researchgate.net
Chemical Shift (CS) Tensor Span (Ω)60 ppmComparable to experimental values researchgate.net

A fundamental application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule or crystal lattice, corresponding to the most stable structure. cnr.itresearchgate.net This is achieved by calculating the forces on the atoms and iteratively adjusting their positions until a minimum energy configuration is reached. researchgate.net For hydrates like this compound, DFT can be used to predict the precise coordinates of the atoms, including the hydrogen atoms of the water molecules, which are often difficult to locate accurately using experimental methods like X-ray diffraction alone. cnr.it

DFT computations can also be employed to assess the energetic stability of different potential structures. researchgate.net The calculated total energy for an optimized structure is a key indicator of its stability; a lower energy corresponds to a more stable configuration. ajol.info For metal complexes, negative calculated energy parameters are indicative of stability. ajol.info This approach is valuable for predicting the most likely crystal structures of hydrates and understanding the energetics of hydration. researchgate.net

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from electronic structure calculations performed "on-the-fly" as the simulation progresses. core.ac.uk This method is ideal for studying the dynamic behavior of systems, including hydration processes and interactions in solution, without relying on pre-parameterized force fields. core.ac.uk

In an aqueous solution, the barium ion (Ba²⁺) is surrounded by a shell of water molecules, known as the hydration sphere. AIMD simulations can model the dynamic behavior of this sphere. A key process is water exchange, where a water molecule from the first hydration shell is replaced by a molecule from the bulk solvent. researchoutreach.org

While specific AIMD studies on this compound are scarce, the principles can be understood from studies of other ions. These simulations can reveal the structure and coordination number of the hydration shell and the timescale of water exchange events. researchoutreach.org For instance, studies on alkali-metal ions show that these exchange events occur on timescales of approximately 10⁻⁸ seconds. researchoutreach.org The dynamics of the hydration shell are crucial for understanding the ion's behavior in solution and its role in chemical and biological processes. Detailed studies on other ions have even characterized a second hydration sphere and its properties. researchgate.net

Solvation is the process where solute ions or molecules are surrounded by solvent molecules. wou.edu When barium iodide dissolves in water, the Ba²⁺ and I⁻ ions are separated and hydrated. AIMD can provide a detailed picture of the intermolecular interactions governing this process. The primary interactions are the strong ion-dipole forces between the charged ions and the polar water molecules. lardbucket.org

Thermodynamic studies on the solvation of Group IIa halides provide experimental data on the energetics of these interactions, which can be compared with theoretical calculations. core.ac.uk AIMD simulations can model the arrangement of water molecules around the Ba²⁺ and I⁻ ions, the strength of the ion-water bonds, and how the ions influence the structure and hydrogen-bonding network of the surrounding water. wou.edu This provides a molecular-level understanding of the solvation process and the thermodynamic stability of the ions in solution. core.ac.uk

Phase Transition Modeling and Prediction under Extreme Conditions

The study of materials under extreme conditions, such as high pressure, provides valuable insights into their fundamental properties and potential for new applications. For barium iodide, computational modeling has been instrumental in predicting its structural and electronic behavior under such duress.

High-Pressure Structural Transformations

Theoretical investigations using global structure search methodologies have explored the crystal structures of anhydrous barium iodide (BaI₂) over a wide pressure range, from 0 to 200 GPa. mdpi.comresearchgate.netnih.gov At ambient pressure, BaI₂ adopts a cotunnite-type orthorhombic structure with Pnma symmetry. mdpi.comnih.gov Computational simulations predict a structural phase transition from this orthorhombic phase to a tetragonal phase with I4/mmm symmetry at approximately 17.1 GPa. mdpi.comresearchgate.netnih.gov This high-pressure phase is thermodynamically stable up to 200 GPa. mdpi.comresearchgate.net

Earlier experimental work had suggested a transition to a monoclinic P112₁/a phase between 12 and 15 GPa, but more recent theoretical studies indicate this phase is thermodynamically unstable compared to the I4/mmm structure. mdpi.comresearchgate.netnih.gov The transition to the I4/mmm phase occurs with almost no volume collapse and results in a higher symmetry structure where the coordination number of barium increases to 10. nih.gov

Predicted High-Pressure Phase Transitions of Barium Iodide (BaI₂)
Pressure Range (GPa)Crystal SystemSpace GroupSource
0–17.1OrthorhombicPnma mdpi.comresearchgate.net
17.1–200TetragonalI4/mmm mdpi.comresearchgate.net

Superconducting Properties in Related Barium Iodides

Under high pressure, the electronic properties of barium iodide are predicted to change significantly. The application of pressure leads to an indirect band gap closure in the tetragonal I4/mmm phase, inducing a metallic state. mdpi.comresearchgate.netnih.gov This metallization opens the possibility of superconductivity.

Electron-phonon coupling simulations have been performed to estimate the superconducting critical temperature (T_c) for the high-pressure I4/mmm phase of BaI₂. mdpi.comnih.gov These calculations, based on the Allen-Dynes modified McMillan equation, predict a T_c of 1.27 K at 30 GPa. mdpi.com However, at a much higher pressure of 200 GPa, the predicted T_c decreases to 0.35 K. mdpi.com These theoretical findings suggest that while BaI₂ does exhibit pressure-induced superconductivity, its performance is significantly lower than that of related compounds like cesium iodide (CsI), which shows superconductivity at 180 GPa. mdpi.comnih.gov

The investigation into the superconducting potential of barium iodide is partly motivated by the behavior of elemental barium, which becomes a superconductor under pressure. iphy.ac.cn The electronic s→d transfer driven by pressure is believed to be a key factor in the emergence of superconductivity in alkaline-earth metals. iphy.ac.cn

Force Field Development and Classical Molecular Dynamics

While quantum mechanical calculations provide high accuracy for small systems, classical molecular dynamics (MD) simulations are essential for studying the behavior of larger systems over longer timescales, such as the dynamics of hydrated crystals. uva.esresearchgate.net The accuracy of MD simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.chnih.gov

The development of force fields for materials like this compound involves several steps:

Selection of a Functional Form: This defines the mathematical equations for bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

Parameterization: This is the process of optimizing the parameters in the functional form. ethz.chnih.gov This is often done by fitting to a combination of experimental data (like density and enthalpy of mixing) and high-level quantum mechanical calculations (for geometries, vibrational frequencies, and interaction energies). ethz.chchemrxiv.org

Validation: The force field is then tested for its ability to reproduce a wide range of properties not used in the initial parameterization. chemrxiv.org

For ionic compounds like this compound, accurately modeling the electrostatic interactions is crucial. This includes determining appropriate partial atomic charges. ethz.ch The interaction of the ions with water molecules in the hydrate (B1144303) also requires careful parameterization, often using water models like TIP3P, which is compatible with many standard biomolecular force fields. chemrxiv.org

Classical MD simulations using such a force field can then be used to study various properties of this compound, including its structural stability, the dynamics of the water molecules within the crystal lattice, and the behavior of the system at different temperatures.

Quantum Chemical Topology and Bonding Analysis

Quantum chemical topology provides a framework for analyzing the electron density to understand chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method within this framework. It allows for the partitioning of the molecular space into atomic basins and the characterization of chemical bonds based on the properties of the electron density at bond critical points.

For barium iodide, which is a predominantly ionic compound, a bonding analysis would reveal the nature of the interactions between the barium cation (Ba²⁺) and the iodide anions (I⁻). In the anhydrous Pnma structure, each barium atom is coordinated to nine iodine atoms, with Ba-I bond distances ranging from 3.50 to 4.13 Å. materialsproject.org The analysis of the electron density would likely show low electron density and a positive Laplacian at the bond critical points between Ba and I, characteristic of ionic interactions.

In the hexahydrate form, the analysis would be more complex, involving the interactions between the barium ion, the iodide ions, and the water molecules. This would include Ba-O bonds from the coordinated water molecules and hydrogen bonds between the water molecules themselves and between the water molecules and the iodide ions.

Bader charge analysis, a method derived from QTAIM, can be used to calculate the charges on each atom, providing a quantitative measure of the ionicity of the bonds. mdpi.com Such analyses are crucial for understanding the charge distribution and its influence on the crystal structure and properties of this compound.

Reactivity and Solution Chemistry of Barium Iodide Hexahydrate Academic Focus

Hydrolysis and Aquation Reactions

When solid barium iodide is dissolved in water, it dissociates into barium ions (Ba²⁺) and iodide ions (I⁻). brainly.com This dissolution process can be represented by the following equation:

BaI₂(s) → Ba²⁺(aq) + 2I⁻(aq) brainly.com

Barium iodide is the salt of a strong acid (hydroiodic acid, HI) and a strong base (barium hydroxide (B78521), Ba(OH)₂). youtube.com As a result, its aqueous solution is neutral, with a pH of approximately 7. youtube.comgeeksforgeeks.org The barium ion is the conjugate acid of a strong base, and the iodide ion is the conjugate base of a strong acid; neither ion undergoes significant hydrolysis to alter the pH of the solution. youtube.com

The water molecules in the hexahydrate coordinate to the barium ion, forming a hydrated barium ion complex in solution. The interaction between the polar water molecules and the ions in the crystal lattice overcomes the lattice energy, leading to dissolution. brainly.com

Complexation Behavior with Inorganic and Organic Ligands

Barium iodide participates in complexation reactions, forming adducts and coordination polymers with various ligands. scbt.com

Barium iodide forms stable adducts with polyethers. For instance, reactions involving dimethoxyethane (DME), triglyme, and tetraglyme (B29129) have been shown to yield crystalline adducts such as BaI₂(DME)₃, trans-BaI₂(DME)(triglyme), and cis-BaI₂(DME)(tetraglyme). researchgate.net The formation of either covalent or ionic compounds in these systems can depend on the solvent used. researchgate.net

The interaction of barium iodide with polyethylene (B3416737) glycol (PEG) is utilized in a staining method to detect PEGylated proteins after gel electrophoresis, based on the formation of a barium-iodide-PEG complex. nih.govresearchgate.netnih.gov

The stability of heteroleptic (containing more than one type of ligand) barium complexes is influenced by a sensitive balance of factors including steric effects, the size of the metal ion, ligand basicity, and solubility equilibria. researchgate.net For some less sterically demanding ligands, heteroleptic barium derivatives can rearrange to form more stable homoleptic (containing only one type of ligand) complexes through a Schlenk-type equilibrium. researchgate.net

The kinetics of reactions involving the iodide ion can be influenced by the presence of other ions in the solution. For example, the rate of reaction between peroxydisulfate (B1198043) and iodide ions is affected by the concentration and type of cations present, which can be attributed to ion-pairing effects in solvents like dimethyl sulfoxide (B87167) (DMSO). oregonstate.edu

Redox Chemistry Involving the Iodide Anion

The iodide anion (I⁻) in barium iodide can be oxidized to iodine (I₂). When exposed to air and sunlight, an aqueous solution of barium iodide can turn yellow due to the liberation of iodine and the deposition of barium carbonate. atomistry.com In the presence of air, the solution can rapidly turn red due to the release of iodine. guidechem.com

Barium iodide can be used as a source of iodide ions in various chemical reactions. For instance, it reacts with potassium bromide in a double displacement reaction to form potassium iodide and a precipitate of barium bromide. geeksforgeeks.orgcollegedunia.com

Table 1: Redox and Double Displacement Reactions of Barium Iodide

Reactants Products Reaction Type
Barium iodide, Potassium bromide Potassium iodide, Barium bromide Double Displacement

This table summarizes key reactions involving the iodide anion from barium iodide.

Anhydrous Conversion and Hydration/Dehydration Mechanisms

Barium iodide exists in both anhydrous (BaI₂) and hydrated forms, most commonly as the dihydrate (BaI₂·2H₂O) and hexahydrate (BaI₂·6H₂O). wikipedia.orgvedantu.comnih.gov The hydrated forms can be converted to the anhydrous salt by heating. wikipedia.orgshiksha.com

The hexahydrate, upon heating, decomposes to the monohydrate at 98.9°C. Further heating leads to the anhydrous salt. atomistry.com The dihydrate loses its two water molecules at 539°C and decomposes at 740°C. guidechem.com The anhydrous form is hygroscopic and will readily absorb moisture from the air to form the hydrate (B1144303). collegedunia.comvedantu.com

The conversion to the anhydrous form can also be achieved by treating the hydrate with ammonium (B1175870) iodide and heating under reduced pressure.

Reactions Leading to Organobarium Compounds

Barium iodide is a key precursor in the synthesis of organobarium compounds. It reacts with alkyl potassium compounds to produce these organometallic reagents. wikipedia.orgqsstudy.comavantorsciences.comthermofisher.comvwr.comvwr.com

Furthermore, barium iodide can be reduced with lithium biphenylide to produce a highly active form of barium metal. wikipedia.orgqsstudy.comwikipedia.org This activated barium can then be reacted with allyl halides to form allylbarium compounds, which are useful reagents in organic synthesis for their regio- and stereoselective allylation of carbonyl compounds. wikipedia.org

Advanced Materials Science Applications of Barium Iodide Hexahydrate Precursors Non Prohibited Areas

Precursor for Barium-Based Functional Materials

Barium iodide can serve as a starting material for various barium-containing compounds, although its application often depends on the desired final product and the synthetic route employed.

While barium iodide is not the most common precursor for the synthesis of barium-based oxides, it is cited as a reagent for the preparation of certain oxide species.

Detailed Research Findings: The primary industrial routes to barium oxide (BaO) involve the thermal decomposition of other barium salts, such as barium carbonate (BaCO₃) or barium nitrate (B79036) (Ba(NO₃)₂) at high temperatures (1000–1450 °C). wikipedia.org Similarly, the synthesis of complex mixed metal oxides, such as the widely used dielectric material barium titanate (BaTiO₃), typically employs precursors like barium carbonate, barium hydroxide (B78521), or barium acetate (B1210297) in conjunction with a titanium source like titanium dioxide (TiO₂) or titanium isopropoxide. rroij.comrroij.comfinechem-mirea.runih.gov These methods, including solid-state reaction and sol-gel processes, are well-established for producing materials with specific stoichiometries and properties. rroij.comnih.gov

However, literature does indicate that barium iodide can be used in the preparation of barium dioxide (BaO₂). vedantu.combyjus.com This suggests a pathway where the iodide salt is converted, likely through intermediate steps, to the peroxide. The general utility of barium iodide dihydrate (BaI₂·2H₂O) in making other iodide compounds is also noted, which could include precursors for subsequent conversion to oxides. researchgate.net The choice of precursor significantly influences the morphology, purity, and functional properties of the final ceramic product. finechem-mirea.ru

Table 1: Common Precursors for Barium-Based Oxides
Target OxideCommon Precursor(s)Synthesis MethodReference
Barium Oxide (BaO)Barium Carbonate, Barium NitrateThermal Decomposition wikipedia.org
Barium Titanate (BaTiO₃)Barium Carbonate, Barium Hydroxide, Barium AcetateSolid-State Reaction, Sol-Gel, Hydrothermal rroij.comrroij.com
Barium Dioxide (BaO₂)Barium IodideChemical Synthesis vedantu.combyjus.com

The synthesis of inorganic nanostructures, such as nanoparticles and nanorods, is a critical area of materials science. Barium-based nanomaterials, particularly BaTiO₃, are of interest for applications in electronics. finechem-mirea.ruazom.com The synthesis of these nanostructures is highly dependent on the precursor materials and reaction conditions.

Detailed Research Findings: Hydrothermal and sol-gel methods are prevalent for synthesizing barium titanate nanoparticles. rroij.comchemistryjournal.netmdpi.com For instance, single-crystalline BaTiO₃ nanorods have been successfully synthesized via a hydrothermal method using barium chloride and titanium tetrachloride as the starting materials. azom.com The facile hydrothermal synthesis of barium oxide nanoparticles has also been demonstrated using barium chloride and sodium hydroxide. chemistryjournal.net The choice of precursor is a key factor that, along with temperature and reaction time, dictates the final particle size, crystallinity, and morphology (e.g., spherical, cubic, rod-like) of the nanostructures. rroij.commdpi.com While barium iodide is not commonly cited in the literature for the direct synthesis of such nanoparticles compared to chlorides, hydroxides, or nitrates, its solubility in water and ethanol (B145695) could make it a candidate for solution-based synthesis routes, although specific protocols are not well-documented. wikipedia.org

Hybrid organic-inorganic perovskites, with the general formula ABX₃, are a revolutionary class of materials in optoelectronics, particularly for photovoltaic applications. mdpi.comrsc.org In this structure, X is typically a halide anion (I⁻, Br⁻, Cl⁻), making iodide salts essential components in their synthesis. nih.gov

Detailed Research Findings: The foundational hybrid perovskite, methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), relies on an iodide source to form the inorganic framework. mdpi.com The iodide component is crucial as it lies close to lead on the periodic table, sharing a similar covalent character that results in a stable structure. ucla.edu The electronic properties of the perovskite are governed by the B-X bond (e.g., Pb-I) within the inorganic framework. ucla.edu While lead and tin are the most common B-site cations, research has explored the incorporation of other metals.

Specific studies on the use of barium iodide as a primary precursor for the B-site in hybrid perovskites are limited. However, research into doping all-inorganic perovskites (e.g., CsPbI₂Br) with barium has yielded interesting results. One study found that adding barium during synthesis did not result in its incorporation into the perovskite lattice. Instead, it induced a phase segregation, leading to a change in the iodide/bromide ratio in the final perovskite phase. This segregation consequently reduced the material's band gap energy, demonstrating that even if not incorporated, barium-containing precursors like barium iodide can be used to tune the properties of perovskite materials.

Role in Crystallization Processes and Nucleation Studies

Barium iodide plays a role in materials synthesis as a component of molten salt fluxes, which are used to grow high-quality single crystals of materials that have very high melting points or decompose before melting.

Detailed Research Findings: The flux method of crystal growth involves dissolving the components of the target material in a solvent (the flux) and then slowly cooling the solution to allow for the precipitation of single crystals. wikipedia.org A suitable flux should have a relatively low melting point and be capable of dissolving the solute materials. researchgate.net

Anhydrous barium iodide (melting point ~711°C) is used as a flux component, often in combination with other salts like barium chloride (BaCl₂), to create a eutectic mixture with a lower melting point than either individual component. researchgate.netshef.ac.uk For example, a mixture of BaCl₂ and BaI₂ has been successfully used as a flux to grow large, high-quality single crystals of quasi-one-dimensional BaTiS₃. The use of the flux allows the crystal growth to occur at a lower temperature than direct synthesis methods, providing a larger process window for crystal nucleation and continuous growth. researchgate.net Iodide and bromide fluxes are considered "soft" fluxes and are particularly useful for dissolving and recrystallizing chalcogenides, though they have also been used to grow complex oxides. nih.gov

Research in Electrolyte Systems (excluding battery commercialization)

Electrolyte systems are fundamental to electrochemistry, and the study of ionic conductivity in different solvents is an active area of research. Iodide-based electrolytes are of particular interest due to the redox activity of the I⁻/I₃⁻ couple.

Detailed Research Findings: The conductivity of an electrolyte solution is a measure of its ability to conduct electricity, which depends on the concentration, mobility, and charge of the ions present. wikipedia.org Research into non-aqueous electrolytes is extensive, particularly for energy storage applications. oaepublish.com While alkali metal iodides (e.g., LiI, NaI, KI) are commonly studied, salts of divalent cations like barium iodide are also relevant for fundamental research.

Contribution to Novel Synthetic Pathways in Inorganic Chemistry

Barium iodide is a valuable precursor in several synthetic pathways in inorganic and organometallic chemistry, enabling the formation of highly reactive reagents and other specialized compounds.

Detailed Research Findings: One of the most significant contributions of barium iodide is its use in the synthesis of "activated" barium metal, often called Rieke Barium. This process involves the reduction of anhydrous BaI₂ with a reducing agent like lithium biphenylide. wikipedia.orgwikipedia.org The resulting highly active barium metal has much greater reactivity than bulk barium metal.

This activated barium is a key starting material for the synthesis of organobarium compounds. For example, it reacts with allyl halides to produce allylbarium reagents, which exhibit unique and advantageous regio- and stereoselectivity in reactions with carbonyl compounds compared to more common Grignard reagents. wikipedia.org More recent advancements have utilized mechanochemistry (ball-milling) to generate aryl barium nucleophiles directly from unactivated barium metal and aryl iodides, a process that proceeds via an aryl barium iodide intermediate and bypasses the need for preparing Rieke barium in a separate step. nih.govresearchgate.netrsc.org

Furthermore, anhydrous barium iodide serves as a reactant for synthesizing organobarium compounds through reaction with alkyl potassium compounds. wikipedia.org It is also used as a general laboratory reagent for the preparation of other iodide compounds through metathesis (double displacement) reactions. byjus.comresearchgate.net For example, the reaction of aqueous barium iodide with potassium bromide or sodium sulfate (B86663) results in the precipitation of barium bromide or barium sulfate, respectively, yielding a solution of the corresponding alkali iodide. byjus.comgeeksforgeeks.org

Table 2: Key Synthetic Reactions Involving Barium Iodide
ReactantsProduct(s)SignificanceReference
BaI₂ + Lithium BiphenylideActivated Barium (Rieke Barium)Precursor for organobarium reagents wikipedia.orgwikipedia.org
Activated Barium + Allyl HalideAllylbarium ReagentsUnique selectivity in organic synthesis wikipedia.org
BaI₂ + Alkyl PotassiumOrganobarium CompoundsFormation of C-Ba bonds wikipedia.org
BaI₂ (aq) + KBr (aq)BaBr₂ (s) + KI (aq)Synthesis of other iodide compounds byjus.comgeeksforgeeks.org

Advanced Analytical Methodologies for the Study of Barium Iodide Hexahydrate

Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and stoichiometry of hydrated compounds by measuring changes in mass as a function of temperature. When coupled with evolved gas analysis (EGA), which identifies the gaseous species released during thermal decomposition, a more complete picture of the degradation process is obtained. tandfonline.comperkinelmer.comyoutube.comresearchgate.net

In the case of barium iodide hexahydrate, TGA reveals a multi-step decomposition process corresponding to the loss of water molecules. The analysis can quantify the number of water molecules of hydration by the percentage of mass loss at specific temperature ranges. For instance, the decomposition of the hexahydrate to the monohydrate form is expected to occur at a specific temperature, which has been reported to be around 98.9°C.

EGA, typically performed using mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR), analyzes the gases evolved during the TGA experiment. tandfonline.comperkinelmer.com For this compound, EGA would confirm that the initial mass loss corresponds to the release of water vapor. At higher temperatures, further decomposition might lead to the evolution of iodine or hydrogen iodide, which EGA would be crucial in identifying. researchgate.net This hyphenated technique provides definitive evidence of the decomposition pathway and the nature of the volatile products. researchgate.net

Table 1: Representative TGA Data for a Hydrated Salt Decomposition

Temperature Range (°C)Mass Loss (%)Evolved Gas (Identified by EGA-MS)Corresponding Transition
50-120~10.7%H₂OBaI₂·6H₂O → BaI₂·H₂O + 5H₂O
>120VariesH₂O, I₂, HIFurther decomposition of monohydrate

Note: The data in this table is illustrative and based on typical decomposition patterns of hydrated salts. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, such as melting points, glass transitions, and phase changes. researchgate.netresearchgate.netlibretexts.orgpressbooks.pub In a DSC measurement, the difference in heat flow between the sample and a reference is measured as a function of temperature. libretexts.org

For this compound, DSC can be used to precisely determine the temperatures and enthalpies of its phase transitions. researchgate.net The decomposition of the hexahydrate to the monohydrate at approximately 98.9°C would be observed as an endothermic peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of the transition, providing quantitative data on the energy required to remove the water molecules.

DSC is particularly valuable for identifying solid-solid phase transitions that may occur before decomposition. Pure compounds typically exhibit sharp endothermic peaks, and the presence of impurities can lead to a broadening of these peaks and a depression of the transition temperature. williams.edu

Table 2: Expected DSC Events for this compound

EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH)
Dehydration (hexahydrate to monohydrate)~95~98.9Endothermic
Melting of Anhydrous Form>740 (for anhydrous BaI₂)-Endothermic

Note: The temperatures are approximate and can be influenced by factors such as heating rate and sample purity.

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

X-ray powder diffraction (XRPD) is a non-destructive analytical technique used to identify crystalline phases and determine their crystal structure. lc3.chesrf.fr The diffraction pattern, a plot of diffracted X-ray intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a crystalline solid. esrf.fr

The crystal structure of barium iodide and its hydrates has been a subject of study. The orthorhombic modification of anhydrous barium iodide (BaI₂) has been determined from powder samples. researchgate.net For this compound, XRPD can be used to confirm its phase purity and determine its lattice parameters.

Rietveld refinement is a powerful method used to analyze the entire XRPD pattern. lc3.chwikipedia.org It involves fitting a calculated diffraction profile to the experimental data by refining various structural and instrumental parameters. wikipedia.org This allows for the precise determination of lattice parameters, atomic positions, site occupancy factors, and crystallite size. researchgate.netresearchgate.net The successful application of Rietveld refinement to the XRPD data of this compound can provide a highly detailed and accurate crystal structure model. researchgate.net

Table 3: Crystallographic Data for Orthorhombic Barium Iodide (Anhydrous)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)10.63
b (Å)8.07
c (Å)5.30

Source: Adapted from studies on the crystal structures of barium halides. researchgate.net

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is excellent for determining the positions of heavy atoms like barium and iodine, it is less effective for locating light atoms such as hydrogen due to their low scattering cross-section for X-rays. osti.gov Neutron diffraction, however, is highly sensitive to hydrogen atoms, making it the ideal technique for accurately determining their positions within a crystal lattice. osti.govidu.ac.id

In the study of this compound, neutron diffraction would be instrumental in elucidating the hydrogen bonding network. It can precisely determine the O-H bond lengths and the H-O-H bond angles of the water molecules, as well as the geometry of the hydrogen bonds between the water molecules and the iodide ions. This information is crucial for understanding the role of the water of hydration in stabilizing the crystal structure. Neutron diffraction studies on similar hydrated compounds have successfully revealed such structural details. acs.org

Spectrophotometric Determination of Barium and Iodide

Spectrophotometry offers a cost-effective and accessible method for the quantitative determination of barium and iodide ions in solution. digitellinc.com

For the determination of barium, a titrimetric method using a metal-ion indicator like methylthymol blue (MTB) can be employed, with the endpoint detected spectrophotometrically. digitellinc.com The formation of the Ba-MTB complex results in a change in absorbance, which can be used to determine the concentration of barium. digitellinc.com

The determination of iodide can be achieved by oxidizing it to iodine, which then forms a distinctively colored complex with a reagent such as starch. researchgate.net The intense blue color of the starch-iodine complex can be measured spectrophotometrically at a specific wavelength, typically around 615 nm. researchgate.net The absorbance is directly proportional to the concentration of the iodine, and therefore to the original iodide concentration. Another approach involves the formation of the barium mono-iodide (BaI) molecule in a graphite (B72142) furnace, followed by high-resolution continuum source molecular absorption spectrometry. researchgate.net This method has shown high sensitivity for iodine determination. researchgate.net

Table 4: Summary of Spectrophotometric Methods

AnalyteReagent/MethodWavelength (nm)Key Principle
BariumMethylthymol Blue (MTB)VariesFormation of a colored Ba-MTB complex. digitellinc.com
IodideStarch-Iodine~615Formation of the blue starch-iodine complex after oxidation of iodide. researchgate.net
IodideBaI Molecular Absorption~538Formation and detection of BaI molecules in a graphite furnace. researchgate.net

Conclusion and Future Perspectives in Barium Iodide Hexahydrate Research

Summary of Key Academic Discoveries and Current Understanding

The scientific understanding of barium iodide and its hydrated forms is built upon a century of research, beginning with foundational crystallographic studies and evolving to encompass advanced applications in materials science. Early academic discoveries in the 20th century established that barium iodide hexahydrate crystallizes at room temperature in large, hexagonal prisms. unt.eduorchidsinternationalschool.com These initial studies identified the compound as being isomorphous with strontium chloride hexahydrate (SrCl₂·6H₂O). unt.edu

The current understanding of barium iodide extends significantly beyond its basic crystal structure, with much of the recent focus shifting to its anhydrous form (BaI₂). A primary area of contemporary research is its application in radiation detection. vedantu.com Specifically, europium-doped barium iodide (BaI₂:Eu) has been identified as a promising scintillator material, which emits light upon exposure to high-energy radiation like gamma rays. vedantu.comosti.gov Research has detailed its luminescence properties, noting that BaI₂(Eu) exhibits emission from Eu²⁺ ions at approximately 420 nm with a decay time of around 450 nanoseconds, as well as a broader band emission at 550 nm attributed to trapped excitons. unt.eduosti.govresearchgate.net It has been demonstrated that purifying the initial barium iodide through zone refining can enhance the primary Eu²⁺ luminescence, improving its performance for gamma-ray spectroscopy. unt.eduosti.gov While promising due to its high effective atomic number and growability, its light yield and energy resolution have been subjects of ongoing study to compete with other established scintillators. osti.govaip.org

Theoretical investigations have further expanded the knowledge base by exploring the compound's behavior under extreme conditions. nih.gov Computational studies predict that under high pressure, barium iodide undergoes a phase transition from the standard Pnma crystal structure to a tetragonal I4/mmm symmetry at approximately 17.1 GPa. nih.gov These simulations also suggest that BaI₂ becomes metallic at a moderate pressure of 30 GPa and even exhibits potential for superconductivity, marking a significant departure from its insulating nature at ambient pressure. nih.gov

In the realm of chemistry, barium iodide serves as a valuable precursor for synthesizing other iodide compounds and barium dioxide. byjus.comvedantu.com It is also utilized in organometallic chemistry, where it reacts with alkyl potassium compounds to form organobarium reagents. vedantu.comwikipedia.org

Table 1: Key Properties of Barium Iodide Forms

PropertyAnhydrous Barium Iodide (BaI₂)Barium Iodide Dihydrate (BaI₂·2H₂O)This compound (BaI₂·6H₂O)
Molar Mass 391.136 g/mol pw.live427.167 g/mol vedantu.com~499.23 g/mol nih.gov
Appearance White solid pw.liveWhite solid wikipedia.orgColorless crystals chemicalbook.com
Crystal Structure Orthorhombic (resembles PbCl₂) wikipedia.org-Hexagonal unt.eduorchidsinternationalschool.com
Melting Point 711 °C pw.liveDehydrates upon heating chemicalbook.comDecomposes to monohydrate at 98.9°C Current time information in Bangalore, IN.
Boiling Point 2,027 °C pw.live--
Solubility in Water Very soluble byjus.comSoluble wikipedia.org205.3 g/100 mL at 20°C Current time information in Bangalore, IN.

Identification of Open Questions and Emerging Research Directions

Despite progress, several open questions and emerging research avenues are shaping the future of barium iodide studies. A primary challenge in the field of scintillator technology is to improve the performance of BaI₂:Eu to match or exceed that of leading materials like LaBr₃(Ce). osti.gov Key open questions include how to optimize dopant concentrations and crystal growth methods to enhance energy resolution and mitigate the effects of slower luminescence decay components that can hinder performance. osti.gov

An exciting and rapidly emerging research direction is the use of barium iodide in the field of photovoltaics, specifically in perovskite solar cells. nsrrc.org.tw Scientists are investigating the incorporation of barium ions as a dopant in lead-based perovskite structures (ABX₃). nsrrc.org.twosti.gov Research suggests that barium doping can compensate for the undesirable p-type self-doping common in tin-lead perovskites, potentially creating a p-n homojunction within the material that facilitates more efficient charge extraction. osti.gov This has been shown to improve power conversion efficiency and long-term stability, opening a pathway for developing more robust and efficient solar cells. nsrrc.org.twosti.gov The potential to use barium compounds to create lead-free perovskites is also an area of active investigation. mdpi.com

Another novel research front involves the use of barium compounds, including barium iodide, as nucleation agents in salt hydrate (B1144303) phase change materials (PCMs). acs.org Barium-based particles have been shown to effectively reduce the undercooling of materials like calcium chloride hexahydrate, which is critical for thermal energy storage applications. acs.org However, the precise mechanism of this nucleation activity is not fully understood, presenting an open question for materials chemists.

Furthermore, the theoretical predictions of high-pressure metallization and superconductivity in BaI₂ invite experimental validation. nih.gov Future research will likely focus on subjecting the material to extreme pressures to confirm these predicted electronic and structural phase transitions.

Table 2: Emerging Research Areas for Barium Iodide

Research AreaObjectiveKey Findings / Potential Impact
Perovskite Solar Cells Incorporate Ba²⁺ ions to improve efficiency and stability of lead-based and lead-free perovskites. nsrrc.org.twosti.govEnhanced power conversion efficiency (up to 17.4% in one study) and improved device stability. nsrrc.org.tw
Scintillator Development Optimize BaI₂:Eu crystals for superior gamma-ray detection. osti.govaip.orgHigh light yields (>30,000 photons/MeV) have been achieved; research continues to improve energy resolution. aip.org
High-Pressure Physics Experimentally verify theoretical predictions of phase transitions and superconductivity. nih.govPotential discovery of novel electronic properties and material phases under extreme conditions.
Phase Change Materials Understand the role of barium compounds as nucleation agents in salt hydrates. acs.orgImproved efficiency and reliability of thermal energy storage systems.
Organometallic Synthesis Develop new synthetic routes using BaI₂ to create novel organobarium compounds. vedantu.comwikipedia.orgCreation of highly reactive reagents for specialized chemical synthesis.

Potential for Interdisciplinary Research and Novel Material Design

The future of this compound research lies heavily in its potential for interdisciplinary collaboration and the design of novel materials. The compound and its anhydrous form stand at the intersection of physics, chemistry, and materials engineering, offering fertile ground for innovation.

In materials science and condensed matter physics , the development of BaI₂:Eu scintillators is a prime example of interdisciplinary work. osti.govaip.org Designing the next generation of these detectors will require a synergistic approach, combining crystal growth expertise from materials engineering, luminescence and radiation interaction studies from physics, and dopant chemistry. Novel material design could focus on co-doping strategies or nanostructuring to further enhance light yield and timing performance for applications in medical imaging and nuclear security. vedantu.com

The burgeoning application of barium iodide in energy and photovoltaics represents a significant opportunity for novel material design. nsrrc.org.twmdpi.com The effort to create more efficient and stable perovskite solar cells by incorporating barium is inherently interdisciplinary, requiring contributions from solid-state physicists to model band structures, chemists to perfect synthesis and doping processes, and engineers to fabricate and test device architectures. nsrrc.org.twosti.gov Designing new barium-based halide perovskites could lead to less toxic and more environmentally stable alternatives to current lead-based technologies. nih.gov

Within chemistry , the role of BaI₂ as a precursor and reagent continues to offer possibilities. byjus.comwikipedia.org Interdisciplinary research could explore its potential in catalysis or in the template-assisted synthesis of nanostructured materials. Designing new, highly reactive organobarium reagents from BaI₂ could enable the synthesis of complex molecules for pharmaceuticals or organic electronics. vedantu.com

Finally, the exploration of BaI₂ under high pressure bridges materials science with geoscience and planetary science , where understanding material behavior in extreme environments is crucial. nih.gov Experimental verification of its predicted superconductivity would be a significant discovery, driving further research into the electronic properties of alkaline earth halides.

Q & A

Q. What are the standard laboratory synthesis methods for barium iodide hexahydrate, and how can purity be ensured?

this compound (BaI₂·6H₂O) is typically synthesized by reacting barium nitrate with potassium iodide in aqueous solution under controlled stoichiometric conditions. A common approach involves dissolving equimolar amounts of Ba(NO₃)₂ and KI in deionized water, followed by slow crystallization at room temperature or under refrigeration. Excess iodide ions may be added to prevent hydrolysis. Purity is verified via gravimetric analysis, X-ray diffraction (XRD) for structural confirmation, and thermogravimetric analysis (TGA) to validate hydration states .

Q. Which analytical techniques are essential for characterizing this compound’s structural and thermal properties?

Key techniques include:

  • XRD : To confirm crystal structure and phase purity.
  • TGA/DSC : To study dehydration behavior and phase transitions (e.g., hexahydrate → dihydrate at 25.7°C and → anhydrous form at 98.9°C) .
  • FTIR Spectroscopy : To identify O-H stretching modes in the hydrate structure.
  • Solubility Tests : Conducted in water, ethanol, and acetone to assess solvent compatibility .

Q. How does the solubility of this compound vary with temperature and solvent composition?

Solubility data for BaI₂·6H₂O (at 20°C):

SolventSolubility (g/100 mL)
Water205.3
Ethanol77.0
AcetoneFreely soluble
Solubility increases with temperature in polar solvents. In ethanol, solubility decreases at higher temperatures due to reduced dielectric constant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition temperatures for this compound?

Discrepancies in decomposition temperatures (e.g., 98.9°C vs. 100°C) often arise from differences in experimental conditions:

  • Heating Rate : Faster rates may delay observed phase transitions.
  • Sample Purity : Impurities (e.g., residual nitrate) lower decomposition points.
  • Atmosphere : Hygroscopic samples require inert gas purging to avoid moisture interference. Standardization using TGA coupled with mass spectrometry (TGA-MS) under controlled humidity is recommended to isolate dehydration steps .

Q. What experimental design considerations are critical for studying this compound’s hydration states under variable humidity?

Key factors include:

  • Humidity Control : Use saturated salt solutions or humidity chambers to maintain specific %RH levels.
  • In Situ Characterization : Employ synchrotron XRD or Raman spectroscopy to monitor real-time structural changes.
  • Kinetic Analysis : Fit dehydration data to models (e.g., Avrami-Erofeev) to determine activation energies .

Q. How can this compound serve as a precursor in synthesizing other metal iodides, and what stoichiometric controls are necessary?

BaI₂·6H₂O acts as a barium source in metathesis reactions. For example:

BaI2+MgSO4BaSO4+MgI2\text{BaI}_2 + \text{MgSO}_4 \rightarrow \text{BaSO}_4 \downarrow + \text{MgI}_2

Stoichiometric precision is critical to avoid side products. Excess iodide ions (e.g., from HI) stabilize the product, while pH adjustments prevent hydroxide formation. Post-synthesis purification via recrystallization or solvent extraction ensures high yield .

Q. What methodological challenges arise when comparing this compound’s properties with other alkaline earth iodides (e.g., CaI₂, SrI₂)?

Challenges include:

  • Hydration Stability : SrI₂·6H₂O is stable up to 84°C, whereas BaI₂·6H₂O transitions at lower temperatures, requiring careful thermal profiling .
  • Solvent Compatibility : BaI₂·6H₂O exhibits higher solubility in formic acid compared to CaI₂, necessitating solvent screening for reaction optimization .
  • Crystallographic Differences : Hexagonal vs. monoclinic structures impact applications in optoelectronics or scintillation materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.